
Lubiprostone
Übersicht
Beschreibung
Lubiproston ist ein synthetisches, bicyclisches Fettsäurederivat von Prostaglandin E1. Es wird hauptsächlich als Medikament zur Behandlung von chronischer idiopathischer Obstipation, Reizdarmsyndrom mit Obstipation und opioidinduzierter Obstipation eingesetzt . Lubiproston wirkt durch Aktivierung von Chloridkanälen im Magen-Darm-Trakt, wodurch die Sekretion von Darminhaltsflüssigkeit erhöht und die Stuhlentleerung erleichtert wird .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Lubiproston umfasst mehrere Schlüsselschritte, darunter Reduktion, Oxidation und Hydrolyse. Die Ausgangsverbindungen werden reduziert, um Zwischenprodukte zu bilden, die dann oxidiert und hydrolysiert werden, um die Zielverbindung zu erhalten . Das Verfahren ist so konzipiert, dass es reproduzierbar, einfach zu bedienen und kostengünstig ist, wodurch es sich für die industrielle Produktion eignet .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lubiproston konzentriert sich auf die Erzielung hoher Reinheit und Ausbeute. Das Verfahren beinhaltet die Verwendung spezifischer Oxidationsmittel wie Pyridiniumchlorochromat und Oxalylchlorid-Methyl-Sulfoxid . Diese Reagenzien gewährleisten die effiziente Umwandlung von Zwischenprodukten in das Endprodukt, was zu hochreinem Lubiproston führt, das für pharmazeutische Zwecke geeignet ist .
Chemische Reaktionsanalyse
Reaktionstypen
Lubiproston unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Pyridiniumchlorochromat oxidiert werden.
Reduktion: Reduktionsreaktionen werden in den Anfangsstadien der Synthese verwendet, um Zwischenprodukte zu bilden.
Substitution: Substitutionsreaktionen können während des Syntheseprozesses auftreten, um spezifische funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Pyridiniumchlorochromat, Oxalylchlorid-Methyl-Sulfoxid.
Reduktionsmittel: Häufige Reduktionsmittel, die bei der Synthese verwendet werden, sind Natriumborhydrid und Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Lubiproston selbst, das durch den industriellen Syntheseprozess in hoher Reinheit und Ausbeute erhalten wird .
Wissenschaftliche Forschungsanwendungen
Lubiproston hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Lubiproston übt seine Wirkung aus, indem es spezifisch ClC-2-Chloridkanäle aktiviert, die sich auf der apikalen Seite von gastrointestinalen Epithelzellen befinden . Diese Aktivierung fördert die Sekretion einer chloridreichen Flüssigkeit, die den Stuhl weich macht, die Magen-Darm-Motilität erhöht und spontane Stuhlentleerungen induziert . Der Mechanismus ist unabhängig von der Wirkung der Proteinkinase A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone involves several key steps, including reduction, oxidation, and hydrolysis. The initial compounds undergo reduction to form intermediate products, which are then oxidized and hydrolyzed to obtain the target compound . The process is designed to be reproducible, easy to operate, and cost-effective, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound focuses on achieving high purity and yield. The process involves the use of specific oxidizing agents such as pyridinium chlorochromate and oxalyl chloride-methyl-sulphoxide . These reagents ensure the efficient conversion of intermediates to the final product, resulting in high-purity this compound suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Key Synthetic Steps
-
Intermediate III Synthesis :
Metabolic Reactions
This compound undergoes rapid, non-CYP450-mediated biotransformation in the gastrointestinal tract:
Metabolic Pathways
-
M3 Formation :
Degradation and Stability
This compound degrades under specific conditions, forming related substances detectable via HPLC:
Identified Degradation Products
-
Analytical Method :
Reactivity with Biological Targets
This compound’s pharmacological activity stems from chloride channel activation:
Mechanism of Action
Target | Reaction | Outcome |
---|---|---|
ClC-2 channels | Chloride ion efflux via apical membrane | Luminal fluid secretion (softened stool) |
CFTR channels | EP4 receptor-mediated activation | Enhanced intestinal motility |
-
Kinetics :
Drug-Drug Interaction Profile
This compound exhibits minimal pharmacokinetic interactions due to non-CYP450 metabolism:
Enzyme System | Interaction Potential | Evidence |
---|---|---|
CYP3A4/2D6/2C9 | No inhibition | In vitro microsomal studies |
P-glycoprotein | No significant effect | Lack of transporter affinity |
Wissenschaftliche Forschungsanwendungen
Chronic Constipation
Lubiprostone is FDA-approved for the treatment of chronic idiopathic constipation (CIC) and opioid-induced constipation (OIC). Clinical trials have demonstrated significant improvements in bowel movement frequency and overall symptom relief:
- Clinical Trial Data : In a randomized controlled trial involving 129 patients with CIC, this compound significantly increased spontaneous bowel movements compared to placebo, with a dose-dependent response observed .
Study | Sample Size | Treatment | Duration | Results |
---|---|---|---|---|
Johanson et al. (2008) | 129 | This compound 12/24/36 µg vs. placebo | 3 weeks | Increased bowel movements; better symptom relief |
Drossman et al. (2009) | 1171 | This compound 8 µg vs. placebo | 12 weeks | Significant improvement in overall response rates |
Irritable Bowel Syndrome with Constipation (IBS-C)
This compound has shown efficacy in treating IBS-C, improving gastrointestinal symptoms such as abdominal pain and bloating:
- Phase II Studies : A study involving 195 patients indicated that this compound significantly reduced abdominal discomfort and bloating compared to placebo .
Study | Sample Size | Treatment | Duration | Results |
---|---|---|---|---|
Johanson et al. (2008) | 195 | This compound 8/16/24 µg vs. placebo | 3 months | Reduced abdominal pain; improved stool consistency |
Other Potential Applications
Recent studies suggest that this compound may have broader applications beyond constipation:
- Cystic Fibrosis : Research indicates that this compound can enhance mucin secretion in cystic fibrosis patients, potentially improving intestinal health .
- NSAID-Induced Enteropathy : Animal studies have shown that this compound may protect against intestinal damage caused by nonsteroidal anti-inflammatory drugs .
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. Common side effects include nausea and diarrhea, which are dose-dependent . The incidence of adverse events was similar between this compound and placebo groups in several studies, reinforcing its favorable safety profile .
Case Study: Efficacy in Refractory Constipation
A case series involving patients with refractory constipation reported significant improvements in bowel frequency and quality of life after initiating treatment with this compound at a dose of 24 µg twice daily. Patients experienced an average increase of three bowel movements per week, along with reduced straining and improved stool consistency.
Case Study: IBS-C Management
In a cohort study of IBS-C patients treated with this compound, over 60% reported substantial relief from abdominal pain within the first month of treatment. This aligns with findings from clinical trials highlighting the medication's effectiveness in managing IBS symptoms .
Wirkmechanismus
Lubiprostone exerts its effects by specifically activating ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells . This activation promotes the secretion of a chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . The mechanism is independent of protein kinase A action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Linaclotid: Ein weiteres Medikament zur Behandlung von chronischer idiopathischer Obstipation und Reizdarmsyndrom mit Obstipation.
Elobixibat: Wird bei chronischer Obstipation eingesetzt, wirkt durch Hemmung des ilealen Gallensäuretransporters.
Prucaloprid: Ein serotonerger neuroenterischer Modulator, der bei chronischer idiopathischer Obstipation eingesetzt wird.
Einzigartigkeit von Lubiproston
Lubiproston ist in seinem Wirkmechanismus einzigartig, da es spezifisch ClC-2-Chloridkanäle aktiviert, während andere ähnliche Verbindungen wie Linaclotid und Elobixibat andere Mechanismen haben . Diese spezifische Aktivierung führt zu einer erhöhten Sekretion von Darminhaltsflüssigkeit und einer verbesserten Stuhlentleerung, wodurch Lubiproston besonders effektiv bei der Behandlung von obstipationsbedingten Erkrankungen ist .
Biologische Aktivität
Lubiprostone is a medication primarily used for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by case studies and research findings.
This compound is a selective activator of the chloride channel 2 (ClC-2) located on the apical membrane of intestinal epithelial cells. By activating these channels, this compound facilitates the efflux of chloride ions into the intestinal lumen, which is followed by sodium ions to maintain electrochemical neutrality. This process leads to increased water secretion into the intestinal lumen, enhancing intestinal fluid volume and promoting bowel motility .
Key Mechanisms:
- Activation of ClC-2 Channels: Promotes chloride efflux and subsequent sodium efflux.
- Water Secretion: Water follows the osmotic gradient created by ion movement, aiding in stool passage.
- No Direct Stimulation of Smooth Muscle: this compound does not stimulate gastrointestinal smooth muscle directly, differentiating its action from other laxatives .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism:
- Absorption: After oral administration, peak plasma concentrations occur approximately 1.14 hours post-dose.
- Metabolism: this compound is metabolized in the gastrointestinal tract via carbonyl reductase, without involvement from the cytochrome P450 system. The active metabolite M3 is formed but constitutes less than 10% of the administered dose .
- Elimination: About 60% of radio-labeled this compound is excreted in urine within 24 hours, with a half-life ranging from 0.9 to 1.4 hours .
Clinical Efficacy
Numerous clinical trials have demonstrated the effectiveness of this compound in treating chronic constipation and IBS-C.
Case Studies and Clinical Trials
-
Chronic Constipation Treatment:
- A randomized study involving 418 patients showed significant improvement in spontaneous bowel movement (SBM) frequency in those treated with this compound compared to placebo (mean increase of 1.5 SBMs per week at week 8) .
- The treatment was well-tolerated with a similar incidence of adverse events compared to placebo.
-
IBS-C Treatment:
- In two phase-3 trials involving 1171 patients, this compound (8 mcg twice daily) resulted in a significantly higher percentage of overall symptom relief compared to placebo (17.9% vs. 10.1%, P=0.001) .
- Secondary endpoints such as abdominal pain relief and bloating also showed significant improvements in patients receiving this compound.
Safety Profile
This compound has a favorable safety profile, with most adverse effects being mild to moderate:
- Common Side Effects: Nausea, diarrhea, and abdominal pain are frequently reported but generally resolve with continued use.
- Serious Adverse Events: Rarely reported; however, monitoring for dehydration due to diarrhea is recommended .
Summary Table: Clinical Findings on this compound
Study Type | Population Size | Treatment Duration | Primary Endpoint | Result |
---|---|---|---|---|
Chronic Constipation | 418 | 8 weeks | SBM frequency | Significant improvement (P<0.001) |
IBS-C | 1171 | 12 weeks | Overall symptom relief | Higher response rate (17.9% vs. 10.1%) |
Eigenschaften
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOBBZOWHGYQH-MXHNKVEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861338 | |
Record name | Amitiza | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Lubiprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |
Record name | Lubiprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
333963-40-9, 136790-76-6 | |
Record name | Amitiza | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lubiprostone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lubiprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amitiza | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUBIPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lubiprostone?
A1: this compound is thought to primarily act by activating chloride channel type-2 (ClC-2) [, ] located on the apical membrane of intestinal epithelial cells. This activation leads to chloride ion secretion into the intestinal lumen, followed by passive secretion of electrolytes and water. This increases the liquidity of intestinal contents, promoting gastrointestinal motility and ultimately relieving constipation [].
Q2: Are there other proposed mechanisms of action for this compound?
A2: While ClC-2 activation is widely cited, research suggests this compound might also exert its effects through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ]. Studies using CFTR inhibitors and CFTR knockout mice have shown significant reductions in this compound's effects, indicating a possible role for CFTR [].
Q3: Does this compound affect intestinal barrier function?
A3: Yes, studies have shown that this compound can improve intestinal barrier function. In vitro studies using Caco-2 cells demonstrated that this compound improved IFNγ-induced decreases in transepithelial electrical resistance (TEER) and reduced increases in permeability to fluorescein isothiocyanate (FITC)-labeled dextran []. This effect was associated with increased expression of the tight junction protein claudin-1 [].
Q4: Does this compound interact with prostaglandin receptors?
A4: While structurally similar to prostaglandin E2, this compound's interaction with prostaglandin receptors is complex and debated. Some studies suggest that this compound's effects are independent of direct prostaglandin receptor activation [], while others suggest a role for EP4 receptors in mediating its protective effects against indomethacin-induced enteropathy [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C26H40O6 and a molecular weight of 448.58 g/mol.
Q6: What is known about the stability of this compound?
A6: this compound is formulated as a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides []. This formulation is designed for oral administration and requires specific handling to maintain drug stability [].
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits low systemic exposure after oral administration due to rapid metabolism within the gastrointestinal tract []. It reaches peak plasma concentration in approximately 1.14 hours and is primarily excreted in the urine within 48 hours []. 15-hydroxythis compound is a dominant active metabolite used as a pharmacokinetic indicator [].
Q8: What are the primary clinical applications of this compound?
A10: this compound is primarily used for the treatment of chronic idiopathic constipation (CIC) in adults [, , ]. It is also approved for treating constipation-predominant irritable bowel syndrome (IBS-C) in women [, ].
Q9: What are the common adverse effects associated with this compound?
A14: The most frequently reported adverse effects associated with this compound are nausea, headache, and diarrhea [, , ]. These effects are typically mild to moderate in severity, intermittent, and of limited duration [].
Q10: Are there specific populations where this compound use requires caution?
A15: A retrospective cohort study found that while this compound was effective in both cancer and non-cancer patients, it was associated with a higher incidence of diarrhea and nausea in cancer patients []. This finding suggests caution is warranted in this population, particularly in those with a low body mass index (BMI) [].
Q11: How is this compound metabolized?
A17: this compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria. This metabolism significantly reduces its systemic bioavailability [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.